molecular formula C14H9Cl2N B572336 2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile CAS No. 1355247-45-8

2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile

Cat. No.: B572336
CAS No.: 1355247-45-8
M. Wt: 262.133
InChI Key: UTTJFFKVJIFHDH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H9Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl rings. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-5-methylphenylboronic acid with 2-chlorobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: A related compound with similar structural features but different functional groups.

    2-Chloro-4-methylphenol: Another structurally similar compound with a single chlorine and methyl group.

    2-Chloro-5-methylpyrimidine: A heterocyclic analog with similar substituents .

Uniqueness

2-Chloro-4-(2-chloro-5-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-4-(2-chloro-5-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-17)14(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTJFFKVJIFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742767
Record name 2',3-Dichloro-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-45-8
Record name [1,1′-Biphenyl]-4-carbonitrile, 2′,3-dichloro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dichloro-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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